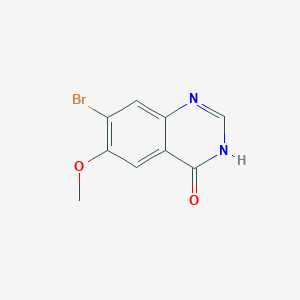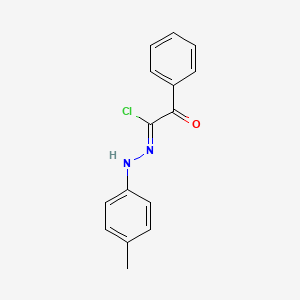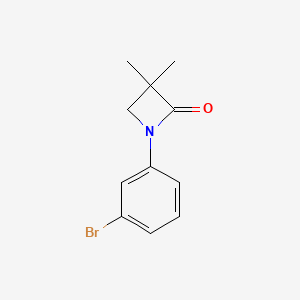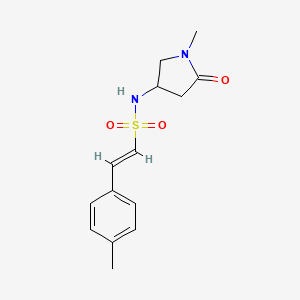![molecular formula C23H23F2N5OS B2631895 7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1116037-13-8](/img/structure/B2631895.png)
7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-d]pyrimidin-2,4-diones are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through several routes. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidin-2,4-diones can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-d]pyrimidin-2,4-diones can vary depending on the specific substituents present on the molecule. For example, they can appear as white crystals with a melting point of 178–179 °C .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been used in the synthesis of various heterocyclic derivatives, such as substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which were characterized and screened for urease inhibition activity (Rauf et al., 2010).
- It has also been involved in the synthesis of substituted pyrimido[4,5-d]pyrimidones and pyrimidopyrimidinedithiones, highlighting its versatility in forming various bioactive molecules (Hamama et al., 2012); (Snieckus & Guimarães, 2014).
Antimicrobial and Antitumor Activity
- Some derivatives have been explored for their antimicrobial properties. For example, 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives showed significant antibacterial activity (Cieplik et al., 2008).
- The compound has been a key intermediate in the synthesis of antitumor agents. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showed potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with activity against certain cancers (Grivsky et al., 1980).
Chemical Structure and Properties
- The compound has been used in studies focusing on its crystal structure, providing insights into its molecular conformation and potential interactions in biological systems (Low et al., 2004).
- It has also been involved in computational studies exploring its electronic structures, which are crucial for understanding its reactivity and interaction with biological targets (Ashraf et al., 2019).
Novel Synthesis Methods
- Novel and efficient synthesis methods have been developed for derivatives of this compound, demonstrating its potential in the synthesis of complex heterocyclic compounds under mild conditions (Wang et al., 2016).
Antioxidant Potential
- Research has also explored its derivatives as antioxidants, synthesizing various pyrimido[4,5-d]pyrimidine derivatives and testing their antioxidant activity (Cahyana et al., 2020).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5OS/c1-16-2-5-18(14-20(16)25)27-22(31)15-32-23-26-9-8-21(28-23)30-12-10-29(11-13-30)19-6-3-17(24)4-7-19/h2-9,14H,10-13,15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKKEIIOBLBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)
![N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline](/img/structure/B2631813.png)


![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2631817.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)

![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)